molecular formula C5H3NO3S2 B1315675 Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 59337-94-9

Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B1315675
CAS No.: 59337-94-9
M. Wt: 189.2 g/mol
InChI Key: XVCRMQNYJBQTPD-UHFFFAOYSA-N
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Safety and Hazards

2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

Mechanism of Action

Target of Action

Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide, also known as 2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide or 8U1Y9OZ97D, has been found to target EZH2 and VEGFR-2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), playing a key role in angiogenesis and vasculogenesis.

Mode of Action

The compound interacts with its targets leading to significant changes. As an EZH2 inhibitor , it prevents the methylation of histone proteins, thereby influencing gene expression. As a VEGFR-2 inhibitor , it blocks the signal transduction of VEGF, thus inhibiting the process of angiogenesis.

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . The inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which can lead to the inhibition of angiogenesis .

Result of Action

The compound’s action on EZH2 can lead to changes in gene expression, potentially affecting cell proliferation . Its action on VEGFR-2 can inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydrogenation reduction of benzothiazolone . The specific reaction conditions may include the use of catalysts and controlled temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide are typically more complex and may involve large-scale chemical reactors and continuous processing techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups within the compound that can interact with different reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1-dioxothieno[2,3-d][1,2]thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S2/c7-5-4-3(1-2-10-4)11(8,9)6-5/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCRMQNYJBQTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897254
Record name 2,3-Dihydro-3-oxothieno[2,3-d]isothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59337-94-9
Record name 2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-3-oxothieno[2,3-d]isothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-1lambda6-thieno[2,3-d][1,2]thiazole-1,1,3-trione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-DIHYDRO-3-OXOTHIENO(2,3-D)ISOTHIAZOLE 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U1Y9OZ97D
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

32 g (0.145 mole) of methyl 3-sulfamoylthiophene-2-carboxylate (IX) in 145 ml of 1N methanolic sodium methylate solution is refluxed for 18 hours. The methanol is then evaporated off, the residue is taken up in water and a small amount of sodium bicarbonate, and the aqueous phase is extracted with methylene chloride and acidified with concentrated hydrochloric acid, whereupon the product precipitates as crystals which can be reprecipitated from water or ethanol.
Quantity
32 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
145 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-sulfamoylthiophene-3-carboxylate (2.7 g, 12.2 mmol), methanol (12 mL), and a 25% methanolic solution of sodium methylate (3.6 mL) was refluxed for 48 h. The reaction mixture was cooled to room temperature and acidified with concentrated hydrochloride acid, and the precipitated product was collected and washed with water. Recrystallized from water, yielded 400 mg of the title compound. MS: 187.8 (M−1), 189.5 (M+1). 1H NMR (DMSO-d6): 8.34 (d, J=4.4 Hz, 1H), 7.705 (d, J=4.8 Hz, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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